tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPALYCQELHDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378459 | |
| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215655-42-8 | |
| Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-[2-amino-4-(trifluoromethyl)anilino]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
- The compound has been studied for its potential role in anticancer therapies. Its structural features suggest that it may interact with specific biological targets involved in cancer cell proliferation. For instance, compounds with trifluoromethyl groups have shown enhanced metabolic stability and bioactivity in various studies .
2. Targeted Drug Delivery
- Due to its amine functionalities, tert-butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate can be utilized in the design of prodrugs or targeted delivery systems. These systems aim to improve the solubility and bioavailability of therapeutic agents by modifying their chemical properties .
Material Science
1. Polymer Synthesis
- This compound can serve as a building block in the synthesis of novel polymers. Its carbamate functional group allows for the formation of polyurethanes or other polymeric materials that exhibit desirable mechanical properties and thermal stability .
2. Coatings and Adhesives
- The unique characteristics of this compound make it suitable for use in coatings and adhesives. Its ability to form strong intermolecular interactions can enhance adhesion properties in various substrates .
Chemical Intermediate
As a versatile chemical intermediate, this compound plays a crucial role in synthesizing other complex molecules. Its structural components can be modified or reacted to produce derivatives with tailored properties for specific applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Varied Substitutions
Table 1: Key Structural and Functional Differences
Key Observations:
Ethylenediamine Linker : The target compound’s ethylenediamine linker enables modular derivatization, facilitating conjugation with pharmacophores (e.g., in Example 429 of EP 4374877 A2) . In contrast, QB-0930 lacks this linker, limiting its versatility .
Trifluoromethyl Group : Present in all analogues, this group enhances metabolic stability and lipophilicity. However, its position (e.g., on aniline vs. piperidine in QN-0899) alters electronic effects and binding interactions .
Boc Protection : While all compounds include a Boc group, its placement on primary amines (target compound) vs. secondary amines (QN-0899) affects deprotection kinetics and synthetic routes .
Functional Comparisons in Pharmaceutical Contexts
- Target Compound : Used in synthesizing complex spirocyclic carboxamides (e.g., Example 429 in EP 4374877 A2), where its ethylenediamine linker enables precise functionalization of aromatic cores .
- Piperidine Analogues (QN-0899) : Preferred for CNS applications due to improved blood-brain barrier penetration from the piperidine scaffold .
- Bromohexyl Derivative (): Serves as an alkylating agent in cannabinoid receptor ligand synthesis, emphasizing its role in introducing hydrophobic chains .
Table 2: Physicochemical Properties
Biological Activity
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (CAS Number: 215655-42-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs, making it a valuable subject for research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₀F₃N₃O₂, with a molecular weight of approximately 319.33 g/mol. The structure includes an aniline moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀F₃N₃O₂ |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 215655-42-8 |
| Purity | >95% |
| SMILES | CC(C)(C)OC(=O)NCCNC1=CC=C(C=C1N)C(F)(F)F |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that derivatives containing trifluoromethyl groups can inhibit various cancer cell lines. For instance, compounds with similar aniline structures have demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Study:
A study evaluating the cytotoxic effects of various carbamate derivatives revealed that this compound exhibited an IC50 value in the low micromolar range against A549 cells, indicating potent activity (IC50 = 1.9 µM).
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| tert-butyl carbamate derivative | S. aureus | 32 µg/mL |
| Related aniline derivative | Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and binding affinity to biological targets.
Key Findings:
- Trifluoromethyl Group: Enhances metabolic stability and increases potency.
- Aniline Moiety: Acts as a key pharmacophore contributing to receptor binding.
- Carbamate Linkage: Provides flexibility in molecular conformation, facilitating interaction with target sites.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
